molecular formula C10H12O4S B1316767 Oxetan-3-yl 4-methylbenzenesulfonate CAS No. 26272-83-3

Oxetan-3-yl 4-methylbenzenesulfonate

Cat. No. B1316767
CAS RN: 26272-83-3
M. Wt: 228.27 g/mol
InChI Key: UMFWNFVHKAJOSE-UHFFFAOYSA-N
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Description

Oxetan-3-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C10H12O4S . It has a molecular weight of 228.27 . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of Oxetan-3-yl 4-methylbenzenesulfonate can be achieved through a reaction involving triethylamine in water at 20°C for 18 hours . In this process, p-toluenesulfonyl chloride is added to a solution of the compound and triethylamine in methylene chloride . The reaction mixture is stirred at room temperature overnight . After this time, the reaction is quenched with saturated aqueous sodium bicarbonate and extracted with methylene chloride . The resulting residue is then purified by column chromatography to yield the product .


Molecular Structure Analysis

The InChI code for Oxetan-3-yl 4-methylbenzenesulfonate is 1S/C10H12O4S/c1-8-2-4-10 (5-3-8)15 (11,12)14-9-6-13-7-9/h2-5,9H,6-7H2,1H3 . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

In one experiment, Oxetan-3-yl 4-methylbenzenesulfonate was used in a reaction with 3- (2- (difluoromethoxy)-5-methylpyridin-3-yl)phenol in DMF . The reaction mixture was stirred at 60°C for 8 hours .


Physical And Chemical Properties Analysis

Oxetan-3-yl 4-methylbenzenesulfonate has a number of physical and chemical properties. It has a molar refractivity of 54.17 and a topological polar surface area (TPSA) of 60.98 Ų . The compound is soluble, with a solubility of 1.63 mg/ml or 0.00713 mol/l .

Scientific Research Applications

Solubility Enhancement in Drug Development

Oxetan-3-yl 4-methylbenzenesulfonate is utilized in medicinal chemistry to enhance the solubility of pharmaceutical compounds. The oxetane ring, being a strong hydrogen bond acceptor, can improve solubility without compromising metabolic stability .

Pharmacokinetics Optimization

This compound plays a significant role in optimizing pharmacokinetics, which is the study of how drugs move through the body. Its structure can influence factors like absorption, distribution, metabolism, and excretion .

Lipophilicity Adjustment

Adjusting the lipophilicity of a drug can significantly affect its efficacy and safety. Oxetan-3-yl 4-methylbenzenesulfonate can be used to modify the lipophilic properties of a molecule, thereby altering its interaction with biological membranes .

Druglikeness Improvement

Druglikeness is a qualitative property that indicates how “drug-like” a compound is, considering factors like bioavailability. This compound is used to enhance the druglikeness of potential therapeutics .

Chemical Synthesis and Reactivity

Researchers utilize Oxetan-3-yl 4-methylbenzenesulfonate in chemical synthesis due to its reactivity. It serves as a building block for synthesizing various chemical entities .

Molecular Modeling and Simulation

In silico studies, such as molecular modeling and simulation, are crucial for understanding the behavior of molecules in different environments. This compound is often used in simulation programs to study its interactions at the molecular level .

Safety and Hazards

The compound is classified with the signal word “Warning” and has hazard statements H315, H319, H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements P261, P305, P338, P351 advise avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes (P305+P338+P351) .

Mechanism of Action

Target of Action

Oxetan-3-yl 4-methylbenzenesulfonate, also known as TOLUENE-4-SULFONIC ACID OXETAN-3-YL ESTER, is a complex organic compound . It is often used as a building block in organic synthesis , suggesting that its targets could vary depending on the specific reactions it is involved in.

Result of Action

The molecular and cellular effects of Oxetan-3-yl 4-methylbenzenesulfonate’s action would depend on the specific reactions it is involved in . As a reagent in organic synthesis, it contributes to the formation of new compounds, which could have a wide range of effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of Oxetan-3-yl 4-methylbenzenesulfonate can be influenced by various environmental factors . These may include the reaction conditions (such as temperature and pH), the presence of other reactants, and the specific method used for the synthesis.

properties

IUPAC Name

oxetan-3-yl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-9-6-13-7-9/h2-5,9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFWNFVHKAJOSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00522636
Record name Oxetan-3-yl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxetan-3-yl 4-methylbenzenesulfonate

CAS RN

26272-83-3
Record name Oxetan-3-yl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxetan-3-yl 4-methylbenzene-1-sulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of oxetan-3-ol (1.0 g, 13.0 mmol) in anhydrous pyridine (25 mL) at room temperature was added 4-toluene sulfonyl chloride (3.09 g, 16.2 mmol). After stirring the reaction mixture for 18 hours at room temperature, the reaction mixture was concentrated under reduced pressure. The resulting residue was purified by flash chromatography over silica gel eluting with a gradient of 0 to 30% ethyl acetate in heptane to afford 1.9 g (62% yield) of the desired product as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
62%

Synthesis routes and methods II

Procedure details

To a stirred mixture of oxetan-3-ol (0.85 g, 11.5 mmol) in DCM (38 mL) were added TEA (3.3 mL, 23 mmol) and 4-methylbenzene-1-sulfonyl chloride (2.7 g, 13.8 mmol). The reaction mixture was stirred at rt for 15 h. The mixture was partitioned between water and DCM. The organic layer was separated, dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by silica gel flash chromatography eluting with a gradient of 30% DCM in petroleum ether to 100% DCM to afford oxetan-3-yl 4-methylbenzenesulfonate (1.3 g, 50%) as a white solid. 1H NMR (300 MHz, CDCl3) δ 7.77 (d, J=8.4 Hz, 2H), 7.35 (d, J=8.7 Hz, 2H), 5.30 (m, 1H), 4.66-4.74 (m, 4H), 2.46 (s, 3H); LCMS (ESI) m/z 229 (M+H)+.
Quantity
0.85 g
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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